2,2,6,6-Tetramethyloxan-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

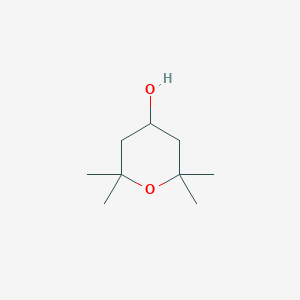

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCANAGJFMTPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735493 | |

| Record name | 2,2,6,6-Tetramethyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20931-50-4 | |

| Record name | 2,2,6,6-Tetramethyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,6,6-Tetramethyloxan-4-ol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,6,6-tetramethyloxan-4-ol, a heterocyclic alcohol with potential applications in synthetic chemistry and materials science. Due to the limited direct experimental data on this specific molecule in public databases, this guide synthesizes information from its ketone precursor and its well-documented nitrogen analogue, 2,2,6,6-tetramethylpiperidin-4-ol, to provide a thorough and insightful resource.

Core Molecular Identity: IUPAC Name and Chemical Structure

The systematic IUPAC name for the topic compound is This compound . The name clearly defines its structure: a six-membered saturated heterocyclic ring containing an oxygen atom (an oxane), with four methyl groups at positions 2 and 6, and a hydroxyl group at position 4.

The chemical structure of this compound is illustrated below. The molecule possesses a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain.

The Enduring Versatility of Sterically Hindered Amines: A Technical Guide to 2,2,6,6-Tetramethylpiperidine Derivatives

Introduction

Within the landscape of modern organic chemistry and materials science, the 2,2,6,6-tetramethylpiperidine (TMP) scaffold stands as a cornerstone of steric hindrance and controlled reactivity. The strategic placement of four methyl groups flanking the nitrogen atom imparts a unique set of physical and chemical properties that have been harnessed for a multitude of applications, ranging from non-nucleophilic bases in delicate synthetic transformations to the foundational component of robust light stabilizers for polymers. This technical guide provides an in-depth exploration of the core physical and chemical characteristics of TMP and its key derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in established experimental evidence and practical insights. We will delve into the synthesis, reactivity, and application of these remarkable compounds, elucidating the principles that govern their utility and providing detailed methodologies for their preparation and use.

I. The Parent Scaffold: 2,2,6,6-Tetramethylpiperidine (TMP)

2,2,6,6-Tetramethylpiperidine, also known as TMP or HTMP, is a colorless to light yellow liquid with a characteristic fishy, amine-like odor.[1][2] Its fundamental utility stems from the profound steric shielding of the secondary amine, a feature that dictates its chemical behavior.

A. Core Physical and Chemical Properties

The physical and chemical properties of TMP are pivotal to its role in synthesis and materials science. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N | [1][2] |

| Molecular Weight | 141.25 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Fishy, amine-like | [1] |

| Density | 0.837 g/mL at 25 °C | [1][2] |

| Melting Point | -59 °C | [1][2] |

| Boiling Point | 152 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.445 | [1] |

| pKa of Conjugate Acid | ~11.07 at 25 °C | [1][2] |

| Solubility | Limited in water (~25.9 g/L); miscible with organic solvents like ethanol, diethyl ether, and chloroform. | [1][2] |

The moderate basicity of TMP, with a pKa of approximately 11.07, allows it to function as an effective proton scavenger.[1][2] However, the steric bulk of the four methyl groups prevents the nitrogen's lone pair from participating in nucleophilic attack on most electrophilic centers. This non-nucleophilic basicity is the cornerstone of its utility in organic synthesis.[1]

B. Synthesis of 2,2,6,6-Tetramethylpiperidine

A common and industrially relevant synthesis of TMP involves the reaction of phorone with ammonia to form triacetone amine, followed by a Wolff-Kishner reduction to remove the carbonyl group.

Experimental Protocol: Synthesis of 2,2,6,6-Tetramethylpiperidine via Wolff-Kishner Reduction of Triacetone Amine

-

Step 1: Formation of Triacetone Amine (Not detailed here, but involves the condensation of acetone and ammonia).

-

Step 2: Wolff-Kishner Reduction. This reduction is a robust method for converting a carbonyl group to a methylene group under basic conditions. The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol and distilling off water to drive the reaction to completion, is often employed for its efficiency.

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine triacetone amine (1 mole), hydrazine hydrate (85%, 3 moles), and potassium hydroxide (3 moles).

-

Add a high-boiling solvent such as diethylene glycol.

-

Heat the mixture to reflux. Water and excess hydrazine will begin to distill off.

-

Once the initial distillation ceases, increase the temperature of the reaction mixture to approximately 200 °C to facilitate the decomposition of the hydrazone intermediate.

-

Maintain this temperature until the evolution of nitrogen gas subsides, indicating the completion of the reaction.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

Purify the resulting crude 2,2,6,6-tetramethylpiperidine by distillation.

-

Causality in Experimental Design: The use of a strong base (KOH) is essential to deprotonate the hydrazone intermediate, which is the rate-determining step of the Wolff-Kishner reduction. The high temperature is necessary to overcome the activation energy for the decomposition of the hydrazone and the irreversible loss of nitrogen gas, which drives the reaction to completion.

Caption: Wolff-Kishner reduction of triacetone amine to TMP.

II. Key Derivatives and Their Unique Properties

The TMP scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with tailored properties. This section will focus on the most prominent and synthetically useful derivatives.

A. Lithium 2,2,6,6-Tetramethylpiperidide (LTMP): The Preeminent Hindered Base

Deprotonation of TMP with an organolithium reagent, typically n-butyllithium, yields lithium 2,2,6,6-tetramethylpiperidide (LTMP), a powerful, non-nucleophilic strong base.

Experimental Protocol: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LTMP)

-

To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) in hexanes via syringe while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the resulting solution at 0 °C for 30 minutes before use. The formation of a precipitate may be observed.

Self-Validating System: The success of this preparation is critical for subsequent reactions. The use of an anhydrous solvent and an inert atmosphere is paramount to prevent quenching of the highly reactive n-butyllithium and the resulting LTMP. The slow addition at low temperature helps to control the exothermicity of the acid-base reaction.

Reactivity of LTMP: LTMP's steric bulk and high basicity make it an exceptional reagent for a variety of transformations where traditional bases like lithium diisopropylamide (LDA) might be too nucleophilic or not basic enough.

-

Enolization of Ketones: LTMP can selectively deprotonate ketones to form enolates. The steric hindrance of LTMP often leads to high kinetic selectivity for the less substituted enolate.

-

Directed ortho-Metalation (DoM): LTMP is highly effective in deprotonating aromatic and heteroaromatic compounds at the position ortho to a directing group, enabling subsequent functionalization.

-

Reactions with Epoxides: In combination with organolithiums or Grignard reagents, LTMP can facilitate the reductive alkylation of epoxides to form alkenes with high regio- and stereoselectivity.[4]

Caption: Formation of LTMP from TMP and n-butyllithium.

B. (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): The Stable Radical

Oxidation of the secondary amine in TMP leads to the formation of the remarkably stable nitroxide radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.

Experimental Protocol: Synthesis of TEMPO from TMP

A common method for the oxidation of TMP to TEMPO involves the use of hydrogen peroxide in the presence of a metal catalyst.

-

In a reaction vessel, create a suspension of 2,2,6,6-tetramethylpiperidine in water.

-

Add a catalytic amount of a water-soluble metal salt, such as magnesium chloride (MgCl₂).

-

Heat the mixture to approximately 70 °C.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise over a period of 2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue stirring at 70 °C for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and extract the TEMPO product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the orange-red crystalline solid TEMPO.

Authoritative Grounding: The use of metal catalysts in the oxidation of hindered amines with hydrogen peroxide is a well-established method.[4] The catalyst facilitates the decomposition of hydrogen peroxide and the subsequent oxidation of the amine.

Physical Properties of Key TEMPO Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| TEMPO | C₉H₁₈NO | 156.25 | 36-38 | Orange-red crystalline solid |

| 4-Hydroxy-TEMPO | C₉H₁₈NO₂ | 172.24 | 69-71 | Orange to yellow crystals |

| 4-Oxo-TEMPO | C₉H₁₆NO₂ | 170.23 | 35-39 | Light yellow to brown powder/crystal |

C. Functionalized TMP Derivatives: Expanding the Toolbox

The TMP scaffold can be functionalized at the 4-position to introduce a variety of chemical handles, further expanding its utility.

-

4-Hydroxy-2,2,6,6-tetramethylpiperidine: A white to off-white crystalline solid, it serves as a key intermediate for the synthesis of other derivatives, including 4-Hydroxy-TEMPO.[5]

-

4-Oxo-2,2,6,6-tetramethylpiperidine (Triacetoneamine): This ketone is a precursor to many other 4-substituted TMP derivatives.

-

4-Amino-2,2,6,6-tetramethylpiperidine: A colorless liquid that is an intermediate in the preparation of specialized oxidizing agents like Bobbitt's salt.[5] It is typically synthesized via reductive amination of 4-oxo-TMP.[5]

Physical Properties of Functionalized TMP Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 4-Hydroxy-TMP | C₉H₁₉NO | 157.25 | 129-131 | 212-215 | White to off-white crystalline solid |

| 4-Oxo-TMP | C₉H₁₇NO | 155.24 | 34-38 | - | Solid |

| 4-Amino-TMP | C₉H₂₀N₂ | 156.27 | 17 | 188.5 | Colorless liquid |

III. Applications in Research and Development

The unique properties of TMP derivatives have led to their widespread adoption in various scientific and industrial domains.

-

Hindered Amine Light Stabilizers (HALS): TMP derivatives are the cornerstone of HALS technology. Incorporated into polymers, they act as radical scavengers, protecting the material from degradation induced by UV light and thermal stress.

-

Catalysis: TEMPO and its derivatives are highly effective catalysts for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often with high functional group tolerance.

-

Organic Synthesis: As previously discussed, LTMP is a crucial non-nucleophilic base for a wide range of synthetic transformations.

-

Pharmaceutical and Agrochemical Development: The TMP scaffold is a valuable building block in the synthesis of complex molecules with potential biological activity.

Caption: Applications of 2,2,6,6-tetramethylpiperidine and its derivatives.

IV. Conclusion

The 2,2,6,6-tetramethylpiperidine framework and its derivatives represent a powerful and versatile class of compounds. Their unique combination of steric hindrance and tunable reactivity has solidified their importance in both fundamental research and industrial applications. From the workhorse non-nucleophilic base, LTMP, to the stable radical catalyst, TEMPO, and the vast array of functionalized derivatives, the TMP scaffold continues to provide elegant solutions to complex chemical challenges. A thorough understanding of their physical properties, synthetic routes, and reactivity profiles, as outlined in this guide, is essential for any scientist seeking to leverage the full potential of these remarkable molecules.

References

- 2,2,6,6-Tetramethylpiperidine - Grokipedia. (n.d.).

- 2,2,6,6-Tetramethylpiperidine - Solubility of Things. (n.d.).

- 2,2,6,6-Tetramethylpiperidine CAS#: 768-66-1 - ChemicalBook. (n.d.).

-

4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia. (n.d.). Retrieved from [Link]

-

A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC - NIH. (n.d.). Retrieved from [Link]

-

ester homologation via ynolate anions - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Lithium 2,2,6,6‐Tetramethylpiperidide, LiTMP - ResearchGate. (n.d.). Retrieved from [Link]

-

The reactivity of epoxides with lithium 2,2,6,6-tetramethylpiperidide in combination with organolithiums or grignard reagents - PubMed. (n.d.). Retrieved from [Link]

-

2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem. (n.d.). Retrieved from [Link]

-

Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved from [Link]

- EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents. (n.d.).

-

Hodgson, D. M., Fleming, M. J., & Stanway, S. J. (2007). The reactivity of epoxides with lithium 2,2,6,6-tetramethylpiperidide in combination with organolithiums or grignard reagents. The Journal of organic chemistry, 72(13), 4763–4773. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

synthesis pathways for 2,2,6,6-tetramethyl-4-piperidinol

An In-Depth Technical Guide to the Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol

Introduction

2,2,6,6-Tetramethyl-4-piperidinol (TMP-OH), also known as 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), is a pivotal chemical intermediate. Its sterically hindered amine structure forms the backbone of a major class of polymer additives known as Hindered Amine Light Stabilizers (HALS). HALS are essential for protecting polymeric materials from degradation by light and heat. Furthermore, TMP-OH serves as a precursor for the synthesis of stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), which are invaluable catalysts for selective oxidation reactions in organic synthesis and have applications in pharmaceutical development.[1][2][3]

This guide provides a comprehensive overview of the primary synthetic pathways to 2,2,6,6-tetramethyl-4-piperidinol, designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explore the underlying chemical principles, compare methodologies, and provide detailed, actionable protocols for both laboratory and industrial contexts.

Part 1: Synthesis of the Key Precursor: 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

The most economically viable route to TMP-OH begins with the synthesis of its ketone precursor, 2,2,6,6-tetramethyl-4-piperidone, commonly known as triacetonamine (TAA).[4] The synthesis of TAA is a classic condensation reaction between acetone and ammonia.[1][5]

Core Reaction and Mechanism

The formation of triacetonamine involves the reaction of three molecules of acetone with one molecule of ammonia. The reaction is typically catalyzed by an acidic catalyst, which facilitates the necessary aldol-type condensations and subsequent cyclization via a Mannich-type reaction.[1] The overall stoichiometry is:

3 (CH₃)₂CO + NH₃ → C₉H₁₇NO + 2 H₂O

The process is susceptible to the formation of numerous by-products, including mesityl oxide, diacetone alcohol, phorone, and acetonine, through competing side reactions.[6] Controlling reaction conditions and catalyst selection are therefore critical to maximizing the yield and selectivity for TAA.[1][6]

Caption: General schematic for the synthesis of Triacetonamine (TAA).

Catalysis and Reaction Conditions

A variety of catalysts can be employed for TAA synthesis, ranging from simple acidic salts to solid-state catalysts suitable for continuous processes. The choice of catalyst profoundly impacts reaction time, temperature requirements, and reactor compatibility.[6]

| Catalyst System | Typical Temperature | Pressure | Molar Ratio (Acetone:NH₃) | Key Insights & Yield | Reference(s) |

| Ammonium Chloride (NH₄Cl) | 75-80 °C | 1-50 atm | 4:1 to 10:1 | A common, effective lab and industrial catalyst. Yields can reach ~73% with respect to converted acetone. | [7] |

| Calcium Chloride (CaCl₂) | Room Temp. to 85 °C | 1-50 atm | ~8:1 | Can be used at lower temperatures but may require longer reaction times. Prone to forming a heavy sludge. | [5][7] |

| Cation-Exchange Resins (e.g., NKC-9) | 50-70 °C | Atmospheric | 6:1 | Ideal for continuous fixed-bed reactors, offering good activity and selectivity (~67%). Simplifies catalyst removal. | [1][8] |

| Ammonium Nitrate (NH₄NO₃) | 60-65 °C | 1-50 atm | ~8:1 | A non-halide alternative that mitigates corrosion in steel reactors. | [6][7] |

Experimental Protocol: Laboratory Scale Synthesis of Triacetonamine

This protocol is adapted from established procedures and is suitable for a laboratory setting.[9]

Materials:

-

Acetone (technical grade)

-

Ammonia solution (e.g., 20% aqueous)

-

Ammonium chloride (NH₄Cl)

-

Calcium chloride (CaCl₂), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a sealable pressure-rated flask or bottle, combine 205 mL of acetone, 1.1 g of ammonium chloride, and 1 g of calcium chloride.

-

Ammonia Addition: Cool the mixture in an ice bath and slowly add 100 mL of 20% aqueous ammonia solution while stirring.

-

Reaction: Securely seal the flask. The reaction can be left at room temperature for several days (e.g., 6+ months for passive reaction) or heated to 55°C in an oil bath for 10-24 hours to accelerate the process.[9] Note: The reaction generates pressure; ensure the vessel is appropriate and vented carefully.

-

Workup - Distillation: Assemble a simple distillation apparatus. Transfer the reaction mixture (which may be a viscous, orange liquid) to the distillation flask and distill to remove unreacted acetone and ammonia.

-

Extraction & Isolation: Cool the distillation residue. Add a concentrated solution of NaOH to basify the mixture and precipitate inorganic salts. Extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The residue is crude triacetonamine.

-

Salt Formation (Optional): For easier handling and purification, the crude TAA can be dissolved in a suitable solvent (e.g., isopropanol) and treated with concentrated HCl to precipitate triacetonamine hydrochloride, which can be recrystallized.[9]

Part 2: Reduction of Triacetonamine to 2,2,6,6-Tetramethyl-4-piperidinol

The conversion of the ketone group in TAA to a hydroxyl group yields the target molecule, TMP-OH. This transformation is a standard reduction, achievable through chemical reducing agents or, more commonly in industry, via catalytic hydrogenation.[10]

Caption: Workflow for the one-pot cascade synthesis of TMP-OH.

This integrated process involves two main stages within the same reactor:

-

TAA Formation: Acetone, an organic solvent (e.g., toluene), and a suitable catalyst (e.g., a metal chloride on activated carbon) are charged into a high-pressure reactor. Ammonia gas is introduced, and the mixture is heated to facilitate the condensation reaction, forming TAA in-situ. [10]2. In-situ Hydrogenation: After the initial reaction, the reactor temperature is adjusted, and hydrogen gas is introduced. The catalyst, often dual-functional or a mixture, then facilitates the hydrogenation of the newly formed TAA directly to TMP-OH. [10] Upon completion, the reaction mixture is cooled, and the product crystallizes out as a white solid, simplifying isolation. This method is economical, practical, and produces minimal waste, making it an attractive technology for industrial synthesis. [10]

Conclusion

The synthesis of 2,2,6,6-tetramethyl-4-piperidinol is a well-established process that hinges on a two-step sequence: the formation of triacetonamine followed by its reduction. For laboratory applications requiring flexibility and simplicity, the synthesis of TAA followed by chemical reduction with sodium borohydride is highly effective. For industrial-scale production, efficiency and cost dictate the use of continuous processes for TAA synthesis and subsequent catalytic hydrogenation, with advanced one-pot strategies offering a path to even greater process intensification. A thorough understanding of the reaction mechanisms, catalyst functions, and process parameters is essential for any scientist or engineer working to optimize the production of this critical chemical building block.

References

-

Du, X., Song, G., Tian, J., & Li, Y. (2015). Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. Journal of the Chinese Chemical Society, 62(1), 59-64. Available at: [Link]

-

Wang, Y., et al. (2014). Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas. RSC Advances, 4(65), 34533-34539. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2,2,6,6-tetramethyl-4-piperidinol. Available at: [Link]

-

Sciencemadness.org. (2008). Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine). Available at: [Link]

-

PrepChem. (n.d.). Synthesis of triacetonamine. Available at: [Link]

- CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. (2015). Google Patents.

-

Zhao, P., et al. (2020). Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. RSC Advances, 10(42), 25034-25041. Available at: [Link]

-

Zhao, P., et al. (2024). Ru and Ruδ+ synergistic catalysis efficiently promotes 2,2,6,6-Tetramethyl-4-Piperidone hydrogenation for 2,2,6,6-Tetramethyl-4-Piperidinol preparation. ResearchGate. Available at: [Link]

- CN109896783A - 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. (2019). Patsnap.

-

Zhao, P., et al. (2024). Ru and Ruδ+ Synergistic Catalysis Efficiently Promotes 2,2,6,6-Tetramethyl-4-Piperidone Hydrogenation for 2,2,6,6-Tetramethyl-4-Piperidinol Preparation. ResearchGate. Available at: [Link]

- US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone. (1985). Google Patents.

- EP0396991A2 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine. (1990). Google Patents.

- JP2683622B2 - Method for producing 4-hydroxy-2,2,6,6-tetramethylpiperidine. (1997). Google Patents.

-

LookChem. (n.d.). Cas 2403-88-5, 2,2,6,6-Tetramethyl-4-piperidinol. Available at: [Link]

- US20020128482A1 - Process for the synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine. (2002). Google Patents.

-

PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidone. National Center for Biotechnology Information. Available at: [Link]

-

Bobbitt, J. M., & Merbouh, N. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Stoichiometric Oxidation of Alcohols. Organic Syntheses, 90, 215-228. Available at: [Link]

-

Rozantsev, E. G., & Golubev, V. A. (1966). New Derivatives of 2,2,6,6-Tetramethylpiperidine. The Journal of Organic Chemistry, 31(6), 2022-2024. Available at: [Link]

- US5496875A - Derivatives of 2,2,6,6-tetramethyl-4-piperidinol for use as light stabilizers, heat stabilizers and oxidation stabilizers for organic materials. (1996). Google Patents.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. lookchem.com [lookchem.com]

- 3. US5496875A - Derivatives of 2,2,6,6-tetramethyl-4-piperidinol for use as light stabilizers, heat stabilizers and oxidation stabilizers for organic materials - Google Patents [patents.google.com]

- 4. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20020128482A1 - Process for the synthesis of 2,2,6,6-tetramethyl-4-oxopiperidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 8. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

molecular formula and weight of 2,2,6,6-Tetramethyloxan-4-one

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of 2,2,6,6-tetramethyloxan-4-one, a specialty heterocyclic ketone. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical data with practical insights into its synthesis, characterization, and potential applications. We will explore the causal relationships behind synthetic strategies and analytical validation, ensuring a robust understanding of this unique molecule.

Core Molecular Attributes and Physicochemical Properties

2,2,6,6-Tetramethyloxan-4-one, also known by its IUPAC name 2,2,6,6-tetramethyl-tetrahydro-4H-pyran-4-one, is a saturated heterocyclic compound.[1][2] Its structure is characterized by a tetrahydropyran ring bearing a ketone at the 4-position and four methyl groups at the adjacent α-positions to the ether oxygen. This high degree of substitution imparts significant steric hindrance, which profoundly influences its reactivity and physical properties.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| CAS Number | 1197-66-6 | [2] |

| IUPAC Name | 2,2,6,6-tetramethyloxan-4-one | [2] |

| Appearance | Colorless Liquid (Predicted) | [1] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| XLogP3-AA (Computed) | 0.8 |[2] |

A comprehensive list of synonyms includes Tetrahydro-2,2,6,6-tetramethylpyran-4-one and 2,2,6,6-tetramethyldihydro-2H-pyran-4(3H)-one.[1][2]

Synthesis and Mechanistic Considerations

While specific peer-reviewed syntheses for 2,2,6,6-tetramethyloxan-4-one are not extensively documented, its structure suggests a logical retrosynthetic pathway originating from common starting materials. The most plausible approach is an acid-catalyzed cyclization of a dihydroxy ketone precursor, which itself can be derived from molecules like phorone or mesityl oxide.

Proposed Synthetic Pathway: Acid-Catalyzed Cyclization

The synthesis of substituted tetrahydropyran rings is often achieved through methods like the Prins cyclization or intramolecular hydroalkoxylation.[3][4] For this specific hindered ketone, a likely industrial synthesis involves the hydration and subsequent intramolecular cyclization of phorone (diisopropylidene acetone).

dot

Caption: Proposed synthetic route to 2,2,6,6-Tetramethyloxan-4-one.

Expertise & Causality: The choice of an acid catalyst is critical. The reaction is initiated by the protonation of the carbonyl oxygen of the precursor, which enhances the electrophilicity of the carbonyl carbon. The pendant hydroxyl group then acts as a nucleophile, attacking the activated carbonyl to form a cyclic hemiketal. Subsequent dehydration, also acid-catalyzed, yields the stable tetrahydropyranone ring. The gem-dimethyl groups flanking the ether oxygen sterically favor the formation of the six-membered ring over competing side reactions.

Experimental Protocol (Hypothetical)

This protocol is based on established principles for tetrahydropyran synthesis and should be considered a starting point for optimization.

-

Reaction Setup: To a stirred solution of the dihydroxy ketone precursor (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

-

Reaction Conditions: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the cyclization.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Trustworthiness: A self-validating system for this protocol involves rigorous in-process controls. For instance, monitoring the removal of water in the Dean-Stark trap provides a direct measure of reaction conversion. The final purity should be confirmed by GC-MS and NMR spectroscopy, as detailed in the following section.

Analytical Characterization and Spectroscopic Signature

Confirming the identity and purity of 2,2,6,6-tetramethyloxan-4-one requires a multi-technique analytical approach. The expected spectroscopic data are as follows:

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - A singlet integrating to 12H for the four equivalent methyl groups (-CH₃).- A singlet integrating to 4H for the two equivalent methylene groups (-CH₂-) adjacent to the carbonyl. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O), expected around 200-210 ppm.- A signal for the quaternary carbons bearing the methyl groups (C(CH₃)₂), expected around 70-80 ppm.- A signal for the methylene carbons (-CH₂-), expected around 50-60 ppm.- A signal for the methyl carbons (-CH₃), expected around 25-35 ppm. |

| Infrared (IR) | - A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch, expected around 1710-1725 cm⁻¹.- C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.- A characteristic C-O-C stretching band for the ether linkage, expected around 1100-1150 cm⁻¹. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 156.- Fragmentation patterns corresponding to the loss of methyl groups (m/z = 141) and cleavage of the pyran ring. |

dot

Caption: A standard workflow for the synthesis and analytical validation.

Reactivity and Potential Applications

The sterically hindered nature of 2,2,6,6-tetramethyloxan-4-one governs its reactivity. The ketone at the 4-position is the primary site for chemical transformations.

Key Reactions:

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) to yield 2,2,6,6-tetramethyloxan-4-ol.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a methylene group or other substituted alkenes. The steric hindrance may necessitate harsher reaction conditions.

-

Enolate Formation: While the α-protons are present, their acidity is not unusually high. Formation of the enolate, for subsequent alkylation or aldol reactions, would likely require a strong, sterically hindered base like lithium diisopropylamide (LDA) to overcome steric crowding.

Potential Applications:

Given its structure, 2,2,6,6-tetramethyloxan-4-one is a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: The tetrahydropyran motif is a common scaffold in many biologically active natural products and synthetic drugs.[3] This compound serves as a rigid, lipophilic building block.

-

Ligand Development: The oxygen atom can act as a coordination site for metals, making derivatives of this molecule potential ligands in catalysis.

-

Materials Science: As a derivative of the related and well-studied 2,2,6,6-tetramethylpiperidine structure, it could be a precursor for novel hindered amine light stabilizers (HALS) or other polymer additives.[5]

Safety and Handling

Based on data for structurally similar compounds, 2,2,6,6-tetramethyloxan-4-one should be handled with appropriate care.

-

Hazards: It is classified as a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

2,2,6,6-Tetramethyloxan-4-one is a specialty chemical with significant potential as a synthetic intermediate. Its highly substituted, sterically hindered structure dictates its synthetic accessibility and chemical reactivity. While detailed academic studies on this specific molecule are limited, its properties can be reliably inferred from the well-established chemistry of tetrahydropyranones. This guide provides a foundational understanding for researchers looking to incorporate this versatile building block into their synthetic programs, emphasizing a logical, first-principles approach to its synthesis and characterization.

References

-

Sharma, I., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

-

2H-Pyran-2-one, tetrahydro-4-methyl-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

2,2,6,6-Tetramethyloxan-4-one. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Tetrahedron Letters. (n.d.). SciSpace. Retrieved January 1, 2026, from [Link]

Sources

- 1. 4H-Pyran-4-one, tetrahydro-2,2,6,6-tetramethyl- [cymitquimica.com]

- 2. 2,2,6,6-Tetramethyloxan-4-one | C9H16O2 | CID 11829691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

The Unseen Guardian: A Technical Guide to the Discovery and Evolution of Hindered Amine Light Stabilizers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the world of polymer science, the relentless assault of environmental factors, particularly ultraviolet (UV) radiation, poses a significant threat to the longevity and performance of plastic materials. The photo-oxidative degradation of polymers, a complex process initiated by UV light, leads to a cascade of undesirable effects, including discoloration, embrittlement, and loss of mechanical strength.[1] To combat this, a remarkable class of additives known as Hindered Amine Light Stabilizers (HALS) has emerged as an indispensable tool in the polymer industry. Unlike UV absorbers that function by blocking UV radiation, HALS operate through a unique and highly efficient regenerative mechanism, actively interfering with the degradation process at a molecular level.[1][2] This in-depth technical guide will delve into the discovery and history of HALS, elucidate their intricate mechanism of action, trace their technological evolution, and provide insights into the experimental evaluation of their performance.

The Dawn of a New Era in Polymer Protection: A Historical Perspective

The story of HALS begins in the 1970s, a period of rapid advancement in polymer technology.[3] Scientists and engineers were grappling with the challenge of extending the service life of plastics in outdoor applications. Early stabilization methods, primarily relying on UV absorbers, proved to be insufficient for long-term protection as they were prone to degradation themselves.[1]

The breakthrough came with the exploration of sterically hindered amine compounds, particularly derivatives of 2,2,6,6-tetramethylpiperidine.[4] Pioneering work by companies like Sankyo and Ciba-Geigy in the mid-1970s led to the first patents for this new class of light stabilizers.[5] These early discoveries laid the foundation for a revolution in polymer stabilization. One of the most iconic early HALS, Tinuvin® 770, a low-molecular-weight secondary amine HALS, was developed by Ciba-Geigy and quickly became a benchmark in the industry.[6][7][8][9]

The key to the exceptional performance of these compounds was their ability to act as radical scavengers in a catalytic cycle, a mechanism that would later be famously elucidated and named the "Denisov Cycle" after the Russian scientist Evguenii T. Denisov.[3][10][11] This regenerative nature set HALS apart from all previous stabilizer technologies, offering unprecedented long-term protection without being consumed in the process.

The Heart of Stability: The Denisov Cycle Mechanism

The remarkable efficacy of HALS lies in a complex, regenerative free-radical scavenging process known as the Denisov Cycle.[10][12][13] HALS do not absorb UV radiation; instead, they interrupt the chain reactions of photo-oxidation. The cycle can be broadly understood through the following key steps:

-

Initiation: The process begins with the formation of a stable nitroxyl radical from the parent hindered amine. This can occur through various pathways, including reaction with hydroperoxides or direct photo-oxidation.

-

Radical Trapping: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), which are formed during the initial stages of degradation. The reaction between the nitroxyl radical and the alkyl radical forms a non-radical amino-ether species.

-

Regeneration: The amino-ether then reacts with a polymer peroxy radical (ROO•) to regenerate the nitroxyl radical, allowing the cycle to continue. This step is crucial for the long-term effectiveness of HALS.

This continuous cycling allows a single HALS molecule to neutralize a multitude of free radicals, making them incredibly efficient even at low concentrations.

Caption: A simplified diagram of the Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.

The Evolution of HALS Technology: A Generational Leap

Since their inception, HALS have undergone significant evolution, with each new generation offering improved performance characteristics to meet the ever-increasing demands of the polymer industry.[3]

Caption: The generational evolution of Hindered Amine Light Stabilizers.

First Generation (Monomeric HALS): These were the pioneering HALS, such as Tinuvin® 770.[7][8][9] While highly effective, their relatively low molecular weight made them susceptible to volatility and migration out of the polymer matrix, particularly at elevated temperatures.

Second Generation (Polymeric/Oligomeric HALS): To address the limitations of the first generation, higher molecular weight HALS like Chimassorb® 944 were developed. Their polymeric nature significantly reduced volatility and migration, leading to more persistent protection.[14]

Third Generation (Non-interacting HALS): A key challenge with traditional HALS was their basicity, which could lead to undesirable interactions with acidic components in some polymer formulations, such as pigments or flame retardants. The third generation of HALS was designed with modified structures to have lower basicity, thus minimizing these interactions and expanding their range of applications.

Fourth Generation (Synergistic Blends and Hybrids): The latest advancements in HALS technology involve the development of synergistic blends with other stabilizers, such as UV absorbers. Hybrid molecules that incorporate both HALS and UV absorber functionalities within the same structure have also been created, offering a multi-pronged approach to polymer protection.[14]

| HALS Generation | Key Characteristics | Representative Example(s) | Primary Advantages |

| First | Monomeric, low molecular weight | Tinuvin® 770 | High radical scavenging efficiency |

| Second | Polymeric/Oligomeric, high molecular weight | Chimassorb® 944 | Lower volatility, reduced migration |

| Third | Low basicity, non-interacting | - | Compatibility with acidic systems, reduced pigment interactions |

| Fourth | Synergistic blends, hybrid molecules | HALS/UV absorber blends | Broader protection spectrum, enhanced overall performance |

Experimental Evaluation of HALS Performance: A Step-by-Step Protocol

To rigorously assess the efficacy of HALS, a systematic experimental approach is essential. The following protocol outlines a typical workflow for evaluating the performance of HALS in a polymer matrix, such as polypropylene, under accelerated weathering conditions.

Objective: To compare the photo-stabilizing performance of different HALS formulations in polypropylene by monitoring changes in color, gloss, and mechanical properties after exposure to accelerated weathering.

Materials and Equipment:

-

Polypropylene (PP) resin

-

HALS samples (e.g., first-generation, second-generation)

-

Processing equipment (e.g., twin-screw extruder, injection molding machine)

-

Accelerated weathering chamber (e.g., Xenon arc or fluorescent UV, compliant with ASTM G154, G155, D2565)[15][16][17][18][19]

-

Spectrocolorimeter for color measurement (CIELAB Lab* color space)

-

Gloss meter (60° geometry)

-

Universal testing machine for tensile testing (compliant with ASTM D638)

-

Control samples (PP without HALS)

Experimental Workflow:

Caption: A typical experimental workflow for evaluating HALS performance.

Step-by-Step Methodology:

-

Compounding:

-

Dry blend the polypropylene resin with the desired concentration of each HALS sample (typically 0.1-1.0% by weight).

-

Melt compound the blends using a twin-screw extruder to ensure homogeneous dispersion of the HALS.

-

Extrude and pelletize the compounded materials.

-

-

Specimen Preparation:

-

Injection mold the pelletized compounds into standard test specimens for color, gloss, and tensile testing (e.g., plaques and dumbbell-shaped bars).

-

-

Initial Characterization (0 hours):

-

Measure and record the initial color (L, a, b* values) of the specimens.

-

Measure and record the initial 60° gloss.

-

Perform tensile testing on a set of specimens to determine the initial tensile strength and elongation at break.

-

-

Accelerated Weathering:

-

Periodic Characterization:

-

At regular intervals (e.g., every 250, 500, 1000, and 2000 hours), remove a set of specimens from the weathering chamber.

-

Measure and record the color and gloss of the exposed specimens.

-

Perform tensile testing on the exposed specimens.

-

-

Data Analysis and Comparison:

-

Calculate the change in color (ΔE*) for each formulation at each time point.[15][21][22]

-

Calculate the percent gloss retention for each formulation.

-

Calculate the percent retention of tensile strength and elongation at break.

-

Plot the changes in these properties over time for each HALS formulation and the control sample.

-

Compare the performance of the different HALS based on their ability to mitigate degradation.

-

Conclusion and Future Outlook

The discovery and development of hindered amine light stabilizers represent a landmark achievement in polymer science, enabling the widespread use of plastics in demanding outdoor applications. From their humble beginnings as monomeric additives to the sophisticated synergistic systems of today, HALS have continuously evolved to meet the growing needs of the industry. Their unique regenerative mechanism, the Denisov Cycle, provides a level of long-term protection that remains unparalleled.

As the field continues to advance, future research will likely focus on the development of even more efficient and sustainable HALS. This includes the creation of bio-based HALS, stabilizers with improved compatibility in a wider range of polymer systems, and additives that offer multi-functional protection against various forms of degradation. The ongoing quest for durable and long-lasting polymeric materials will undoubtedly continue to be championed by the silent, yet indispensable, guardians that are hindered amine light stabilizers.

References

-

3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]

- Chrissafis, K., Paraskevopoulos, K. M., & Bikiaris, D. N. (2021). Artificial weathering and accelerated heat aging studies on low-density polyethylene (LDPE) produced via autoclave and tubular processes. eXPRESS Polymer Letters, 15(2), 121–136.

-

Sankyo Europe. (2024, August 2). History. Retrieved from [Link]

-

3Faktur. (2018, October). Accelerated Weathering Test: Color Resistance. Retrieved from [Link]

-

Endeavor 3D. (n.d.). Accelerated Weathering Test: Color resistance. Retrieved from [Link]

-

Q-Lab. (n.d.). Brief Guide to Color Measurement in Weathering. Retrieved from [Link]

-

Justia Patents. (n.d.). Patents Assigned to Sankyo Company Limited. Retrieved from [Link]

-

Sankyo-Oilless. (n.d.). History. Retrieved from [Link]

-

BioResources. (2024, December 6). Effect of accelerated weathering on color and physico-mechanical properties of wood-plastic composites with nano titanium dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Delta E amplitude of color change. Retrieved from [Link]

-

Halo. (n.d.). Accelerating weathering testing for polyolefin durability. Retrieved from [Link]

-

IP Firm. (n.d.). SANKYO PATENT ATTORNEYS OFFICE. Retrieved from [Link]

-

Google Patents. (2006, February 9). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Retrieved from [Link]

-

Sankyo Patent Attorneys Office. (n.d.). Sankyo Patent Attorneys Office. Retrieved from [Link]

-

researchmap. (2020, September 11). Changes during the weathering of polyolefins. Retrieved from [Link]

-

YouTube. (2025, June 19). What Are Hindered Amine Light Stabilizers (HALS)?. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? [Request PDF]. Retrieved from [Link]

-

LIB industry. (2024, December 11). What is ASTM G154 test method?. Retrieved from [Link]

-

IEA SHC. (n.d.). The Art of Stabilization. Retrieved from [Link]

-

ResearchGate. (n.d.). Changes during the weathering of polyolefins [Request PDF]. Retrieved from [Link]

-

BASF. (2025, March). Tinuvin® 770 DF. Retrieved from [Link]

-

Q-Lab. (n.d.). ASTM G154. Retrieved from [Link]

-

ScienceDirect. (2014, June 4). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light. Retrieved from [Link]

-

ACS Publications. (n.d.). Clarifying the Mechanism of the Denisov cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo. Retrieved from [Link]

-

Intertek. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Accelerated Weathering Effect on Polyethylene With Varied Parameters Using a Combination of Analytical Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. The "Denisov Cycle" Mechanism Proposed for Hindered Amine Light Stabilizers. Retrieved from [Link]

-

American Coatings Association. (n.d.). Exterior Durability in All-Acrylic Architectural Gloss Coatings: Gloss Retention and Dirt-Pickup Resistance. Retrieved from [Link]

-

Knowledge. (2024, July 9). What is the Chemical in Tinuvin 770?. Retrieved from [Link]

-

MDPI. (n.d.). Accelerated Laboratory Weathering of Polypropylene/Poly (Lactic Acid) Blends. Retrieved from [Link]

-

NIH. (2022, September 1). Effect of Accelerated Weathering on the Thermal, Tensile, and Morphological Characteristics of Polypropylene/Date Nanofiller Composites. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Prediction of outdoor weathering performance of polypropylene filaments by accelerated weathering tests. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Outdoor and accelerated weathering tests for polypropylene and polypropylene/talc composites: A comparative study of their weathering behavior [Request PDF]. Retrieved from [Link]

Sources

- 1. 3vsigmausa.com [3vsigmausa.com]

- 2. welltchemicals.com [welltchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. patents.justia.com [patents.justia.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. download.basf.com [download.basf.com]

- 8. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 9. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]

- 10. iea-shc.org [iea-shc.org]

- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. expresspolymlett.com [expresspolymlett.com]

- 15. 3faktur.com [3faktur.com]

- 16. halo.science [halo.science]

- 17. lib-chamber.com [lib-chamber.com]

- 18. ASTM G154 | Q-Lab [q-lab.com]

- 19. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]

- 20. paint.org [paint.org]

- 21. atlas-mts.com.br [atlas-mts.com.br]

- 22. researchgate.net [researchgate.net]

CAS number for 4-Hydroxy-2,2,6,6-tetramethylpiperidine

An In-depth Technical Guide to 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS No. 2403-88-5) and its Pivotal Role as a Synthetic Intermediate

Introduction: A Tale of Two Piperidines

To the researcher engaged in polymer stabilization, drug discovery, or catalysis, the tetramethylpiperidine scaffold is of paramount importance. However, a critical point of clarification is necessary from the outset. The topic of this guide, 4-Hydroxy-2,2,6,6-tetramethylpiperidine (CAS No. 2403-88-5), is a stable, white crystalline secondary amine. It is the foundational precursor to its more famous oxidized counterpart, the stable nitroxyl radical 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (CAS No. 2226-96-2), widely known by the acronym TEMPOL .[1][2][3][4]

This guide will focus on the parent amine, hereafter referred to as HTMP (an abbreviation for Hydroxy-TetraMethylPiperidine), covering its synthesis, properties, and its crucial role as a synthetic intermediate. We will then bridge to its indispensable derivative, TEMPOL, detailing its preparation from HTMP and its own significant applications, thereby providing a comprehensive understanding of the entire synthetic and application pathway.

Physicochemical and Safety Profile of HTMP

A thorough understanding of a chemical's properties is the bedrock of its effective and safe application in research and development. HTMP is a white to off-white crystalline solid.[4] Its key properties are summarized below for quick reference.

Table 1: Physicochemical Properties of 4-Hydroxy-2,2,6,6-tetramethylpiperidine

| Property | Value | Source(s) |

| CAS Number | 2403-88-5 | [2][5][6][7] |

| Molecular Formula | C₉H₁₉NO | [6][7] |

| Molecular Weight | 157.25 g/mol | [6] |

| Appearance | White to almost white powder/crystal | [2][5] |

| Melting Point | 130-133 °C | [2][5] |

| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-ol | [6] |

| Synonyms | 2,2,6,6-Tetramethyl-4-piperidinol, HTMP | [2][6] |

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. HTMP is classified with several hazard statements. It is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and may cause an allergic skin reaction or drowsiness.[2][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this compound.[5][8] Work should be conducted in a well-ventilated area.[8]

The Synthetic Pathway: From Bulk Chemicals to HTMP

The industrial viability of HTMP and its derivatives stems from its efficient synthesis from inexpensive and readily available starting materials: acetone and ammonia.[9] The synthesis is a two-step process, beginning with the formation of an intermediate, 4-oxo-2,2,6,6-tetramethylpiperidine, commonly known as Triacetoneamine (TAA).

Caption: Synthetic route from acetone and ammonia to HTMP.

Step 1: Synthesis of Triacetoneamine (TAA)

The condensation of acetone and ammonia is a classic organic reaction, typically catalyzed by acidic catalysts like ammonium chloride or Lewis acids such as calcium chloride.[10][11] This reaction forms the ketone intermediate, TAA. While various catalysts and conditions have been explored, the fundamental transformation remains a cornerstone of industrial organic synthesis.[11]

Step 2: Catalytic Hydrogenation of TAA to HTMP

The conversion of the ketone group in TAA to a hydroxyl group in HTMP is most efficiently achieved via catalytic hydrogenation.[12][13] This step is critical as it yields the target molecule. The choice of catalyst is pivotal for achieving high conversion and selectivity, minimizing side reactions.

Expert Insight: The rationale for using catalytic hydrogenation over chemical reductants like sodium borohydride on an industrial scale is multifaceted. It involves lower cost, higher atom economy (as H₂ is the only reagent), and simpler product work-up, as the catalyst can be filtered off and often reused. The process can even be run continuously in a fixed-bed reactor, significantly improving throughput.[14]

Experimental Protocol: Synthesis of HTMP by Catalytic Hydrogenation

This protocol is a representative example based on principles described in the patent literature.[13]

-

Reactor Setup: Charge a high-pressure autoclave reactor with 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) and a suitable solvent (e.g., water or a lower alcohol).

-

Catalyst Addition: Add a catalytic amount (typically 0.5-5% by weight of TAA) of a hydrogenation catalyst. A highly effective and robust choice is a supported Ruthenium catalyst (e.g., 5% Ru on Carbon).[13]

-

Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., to 10-50 bar) and heat to a temperature between 70-120 °C with vigorous stirring.[14]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 12 hours depending on the catalyst activity, temperature, and pressure.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Filter the reaction mixture to remove the solid catalyst. The solvent can then be removed from the filtrate under reduced pressure to yield crude HTMP.

-

Purification: The resulting solid HTMP can be purified by recrystallization from a suitable solvent (e.g., toluene or heptane) to afford a high-purity crystalline product.

The Oxidation Step: From HTMP to the Stable Radical TEMPOL

The secondary amine of HTMP can be selectively oxidized to form the stable nitroxyl radical, TEMPOL. This transformation is the gateway to a vast array of applications in catalysis and biochemistry. The stability of the TEMPOL radical is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitrogen, which prevents dimerization and disproportionation reactions that would otherwise consume the radical species.

Caption: Simplified schematic of the HALS regenerative (Denisov) cycle.

An example of a commercially significant HALS derived from HTMP is Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin® 770), synthesized by the esterification of HTMP with sebacic acid. [7][15]

The Gateway to TEMPOL-Mediated Catalysis

As detailed above, HTMP is the direct precursor to TEMPOL. TEMPOL and its derivatives are highly efficient catalysts for the selective oxidation of alcohols to aldehydes and ketones. [9]This methodology, often referred to as Anelli-Montanari oxidation, has become a staple in modern organic synthesis due to its mild conditions and high selectivity.

Mechanism of Catalytic Alcohol Oxidation: The true oxidizing agent is not the nitroxyl radical itself, but the N-oxoammonium ion, which is generated in situ from TEMPOL by a stoichiometric co-oxidant (such as sodium hypochlorite, or 'bleach'). [1]The N-oxoammonium ion then oxidizes the alcohol to the corresponding carbonyl compound, and in the process is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized back to the nitroxyl radical by the co-oxidant, completing the catalytic cycle. [1] Experimental Protocol: TEMPOL-Catalyzed Oxidation of Benzyl Alcohol

This protocol demonstrates a typical application of TEMPOL in selective oxidation.

-

Reaction Setup: In a flask, dissolve benzyl alcohol (1 equivalent) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate (e.g., 0.5 M).

-

Catalyst Addition: To the biphasic mixture, add TEMPOL (0.01 equivalents) and potassium bromide (0.1 equivalents).

-

Oxidation: Cool the vigorously stirred mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (household bleach, typically ~5-8% NaOCl, 1.2 equivalents) over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Monitoring: Monitor the reaction by TLC for the disappearance of benzyl alcohol.

-

Work-up: Once complete, separate the organic layer. Extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzaldehyde. The product can be purified further by distillation or chromatography if required.

Role in Drug Development

The tetramethylpiperidine scaffold is present in various biologically active molecules. HTMP and its derivatives serve as valuable building blocks for medicinal chemists. [16]The nitroxide derivative, TEMPOL, has been extensively investigated for its antioxidant properties, acting as a superoxide dismutase (SOD) mimetic. [17][18]This allows it to scavenge harmful reactive oxygen species (ROS) in biological systems, a mechanism that is being explored for therapeutic potential in conditions associated with oxidative stress, such as inflammation and radiation-induced damage. [4]For example, TEMPOL has been used in research to protect cells from damage caused by arachidonic acid toxicity. [17][18]

Conclusion

4-Hydroxy-2,2,6,6-tetramethylpiperidine is far more than a simple chemical entry in a catalog. It is a foundational molecule, efficiently synthesized from basic feedstocks, that provides access to two distinct but equally important fields of chemical science. As the parent amine, it is the key to producing high-performance polymer stabilizers that extend the life of countless materials. Through a simple yet elegant oxidation, it is transformed into TEMPOL, a stable radical that has revolutionized selective oxidation catalysis and offers continued promise as a therapeutic agent. For the researcher in these fields, a deep, causal understanding of HTMP's synthesis, properties, and reactive potential is not just beneficial—it is essential for innovation.

References

-

TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

4-Hydroxy-2,2,6,6-tetramethylpiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter. (2021). RSC Publishing. Retrieved from [Link]

-

Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024). Frontiers. Retrieved from [Link]

-

Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024). National Institutes of Health. Retrieved from [Link]

- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. (2015). Google Patents.

-

4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. (2019, November 8). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. (2011). National Institutes of Health. Retrieved from [Link]

-

Hindered amine light stabilizers. (n.d.). Wikipedia. Retrieved from [Link]

-

Hindered amine light stabilizers. (n.d.). Polymer Properties Database. Retrieved from [Link]

-

TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for preparing 2,2,6,6-tetramethyl-4-piperidone. (1985). Google Patents.

-

Sosnovsky, G., & Konieczny, M. (1976). Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. Zeitschrift für Naturforschung B, 31(9), 1376-1378. Retrieved from [Link]

- Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine. (1987). Google Patents.

-

4-Hydroxy-TEMPO. (n.d.). Wikipedia. Retrieved from [Link]

-

Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. (2015). Asian Journal of Chemistry, 27(1), 1-4. Retrieved from [Link]

Sources

- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 2. Mechanism of the Copper/TEMPO Alcohol Oxidation - ChemistryViews [chemistryviews.org]

- 3. Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 7. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 8. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 10. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 13. KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]

- 14. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 18. longchangchemical.com [longchangchemical.com]

The Solubility of 2,2,6,6-Tetramethylpiperidine in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2,2,6,6-Tetramethylpiperidine (TMP), a sterically hindered secondary amine, is a cornerstone reagent in modern organic synthesis, prized for its role as a non-nucleophilic base. Its efficacy in deprotonation reactions is intrinsically linked to its solubility in the reaction medium. This in-depth technical guide provides a comprehensive overview of the solubility of TMP in a range of organic solvents. While extensive quantitative solubility data is not widely available in public literature, this guide synthesizes foundational principles of solubility, qualitative data from reliable sources, and detailed experimental protocols to empower researchers in optimizing their synthetic methodologies. We will explore the physicochemical properties of TMP that govern its solubility, present a profile of its behavior in common solvent classes, and provide a robust, step-by-step workflow for the precise experimental determination of its solubility.

Introduction to 2,2,6,6-Tetramethylpiperidine (TMP): A Profile in Steric Hindrance

2,2,6,6-Tetramethylpiperidine, also known by the abbreviations TMP or TMPH, is a colorless to light-yellow liquid with a characteristic amine-like odor.[1][2] Its significance in synthetic chemistry is not derived from its basicity alone (pKa of the conjugate acid is approximately 11.07), but rather from the profound steric shielding of the nitrogen atom by four adjacent methyl groups.[3][4]

Chemical Structure and Physicochemical Properties

The unique structure of TMP dictates its physical and chemical behavior, including its solubility profile. The piperidine ring provides a largely nonpolar, hydrocarbon-like framework. The four methyl groups at the 2 and 6 positions create a bulky, sterically crowded environment around the N-H group. This steric hindrance is the key to its utility as a non-nucleophilic base; it can abstract a proton with its lone pair of electrons, but is too bulky to participate in nucleophilic attack on electrophilic centers.[4]

Key physicochemical properties of TMP are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉N | |

| Molecular Weight | 141.25 g/mol | |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Boiling Point | 152 °C | |

| Melting Point | -59 °C | [3] |

| Density | ~0.837 g/mL at 25 °C | |

| pKa of Conjugate Acid | ~11.07 | [4] |

The Role of TMP in Organic Synthesis

The primary application of TMP in organic synthesis is as a sterically hindered, non-nucleophilic base.[3] This property is crucial in reactions where a strong base is required to deprotonate a substrate without unwanted side reactions, such as:

-

Formation of Kinetic Enolates: TMP and its lithium salt, lithium tetramethylpiperidide (LiTMP), are highly effective in generating kinetic enolates from ketones, esters, and other carbonyl compounds.

-

Deprotonation of Weakly Acidic Protons: It can selectively deprotonate weakly acidic C-H, O-H, and N-H bonds.

-

Precursor to other Reagents: TMP is the starting material for the synthesis of the stable nitroxide radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), a widely used catalyst for selective oxidations.[3]

The choice of solvent for these reactions is critical, and a thorough understanding of TMP's solubility is paramount for achieving optimal reaction conditions, yields, and purity.

The Science of Solubility: Why TMP Dissolves

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[6] For TMP, its molecular structure provides clear indicators of its solubility behavior.

Intermolecular Forces at Play

The dissolution of TMP in an organic solvent involves the disruption of intermolecular forces within pure TMP and the pure solvent, and the formation of new intermolecular forces between TMP and solvent molecules. The key forces to consider are:

-

Van der Waals Forces (London Dispersion Forces): As a molecule with a significant hydrocarbon backbone, TMP exhibits substantial van der Waals forces. These non-specific attractive forces are the primary interactions with nonpolar solvents.

-

Dipole-Dipole Interactions: While the C-N and N-H bonds have some polarity, the overall dipole moment of TMP is relatively small due to its symmetrical structure.

-

Hydrogen Bonding: The N-H group in TMP can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. However, the steric hindrance from the four methyl groups significantly impedes the ability of the nitrogen to participate effectively in hydrogen bonding, particularly with bulky solvent molecules.[6]

The Dominance of Nonpolar Character

The nine carbon atoms and nineteen hydrogen atoms in TMP give it a predominantly nonpolar, lipophilic character. This large hydrocarbon structure is the primary driver for its high solubility in a wide range of organic solvents. The bulky tert-butyl-like groups contribute to this nonpolar nature and hinder strong interactions with highly polar solvents like water.[6]

Impact of Solvent Properties on TMP Solubility

-

Nonpolar Solvents (e.g., Hexane, Toluene): TMP is expected to be highly soluble, likely miscible, in these solvents. The primary intermolecular interactions are van der Waals forces, which are comparable between TMP-TMP, solvent-solvent, and TMP-solvent molecules.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone): High solubility is also observed in these solvents. While these solvents have a dipole moment, the large nonpolar part of the TMP molecule interacts favorably with the organic structure of the solvent.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): TMP is generally soluble in these solvents.[3] It can participate in hydrogen bonding to some extent, although this is sterically hindered. The alkyl groups of the alcohols also interact favorably with the hydrocarbon structure of TMP.

-

Water: TMP has limited solubility in water.[3][7] While it can form some hydrogen bonds, the large, nonpolar hydrocarbon structure disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable. One source reports a quantitative solubility of 25.9 g/L in water.[4][7]

Solubility Profile of 2,2,6,6-Tetramethylpiperidine

As TMP is a liquid at room temperature, its solubility in many organic solvents is best described by the term "miscibility," which means it is soluble in all proportions.[8] The following table summarizes the known and predicted solubility behavior of TMP in a variety of common organic solvents.

| Solvent Class | Solvent | Predicted/Reported Solubility | Reference(s) |

| Nonpolar Aliphatic | Hexane, Heptane | Miscible | [6] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | [8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Readily Soluble/Miscible | [3][6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Readily Soluble/Miscible | [3] |

| Ketones | Acetone | Soluble | [6] |

| Esters | Ethyl Acetate | Soluble | |

| Polar Protic | Ethanol, Methanol | Soluble | [3] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [8] |

| Aqueous | Water | Slightly Soluble (25.9 g/L) | [4][7] |

Experimental Protocol for Determining Quantitative Solubility

For applications requiring precise knowledge of TMP's solubility in a specific solvent system, direct experimental determination is recommended. The following protocol details a reliable gravimetric method.

Rationale for Method Selection

The gravimetric method is a robust and accurate technique for determining the solubility of a liquid solute in a solvent. It relies on the direct measurement of mass, which is a fundamental and highly accurate measurement. This method is particularly useful when a chromophore for UV-Vis spectroscopy is absent or when developing a calibration curve is not feasible.

Caption: Workflow for Gravimetric Solubility Determination.

Materials and Reagents

-

2,2,6,6-Tetramethylpiperidine (≥99% purity)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric pipettes and flasks

-

Analytical balance (readable to ±0.0001 g)

-

Rotary evaporator or nitrogen stream evaporation setup

-

Drying oven or desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Place a known volume (e.g., 10.0 mL) of the chosen organic solvent into a glass vial.

-

Add an excess of 2,2,6,6-tetramethylpiperidine to the solvent. An excess is visually confirmed by the presence of a separate, undissolved liquid phase.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-